![molecular formula C15H9Cl2N3O5S B13955535 4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 532951-77-2](/img/structure/B13955535.png)
4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes chloro, nitro, and carbamothioylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like Raney nickel or palladium on carbon.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Raney nickel, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while nucleophilic substitution can lead to various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbamothioylamino groups contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-nitrobenzoyl)benzoic acid: Shares similar structural features but lacks the carbamothioylamino group.
4-Chloro-3,5-dinitrobenzoic acid: Contains additional nitro groups, leading to different reactivity and applications.
Uniqueness
4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
532951-77-2 |
|---|---|
Formule moléculaire |
C15H9Cl2N3O5S |
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
4-chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl2N3O5S/c16-10-4-2-8(20(24)25)6-9(10)13(21)19-15(26)18-12-5-7(14(22)23)1-3-11(12)17/h1-6H,(H,22,23)(H2,18,19,21,26) |
Clé InChI |
KPYWNKYTGAUNTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


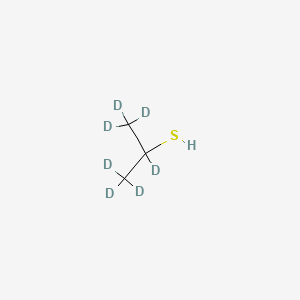
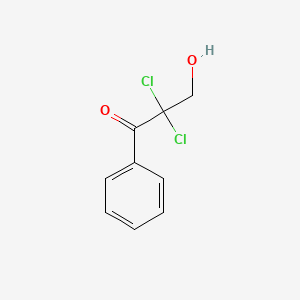
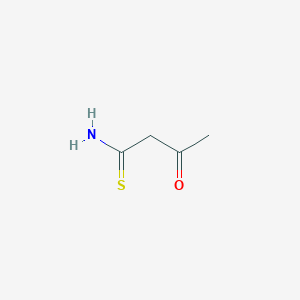


![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)

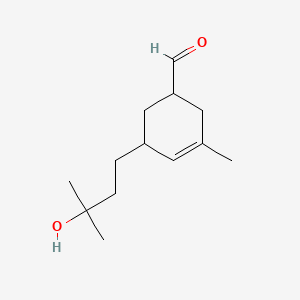
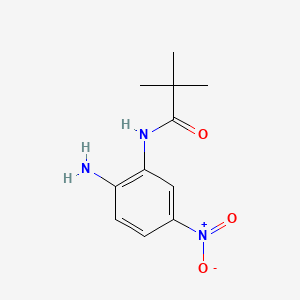
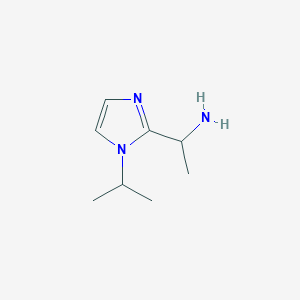
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)


